molecular formula C11H12N2O B13216561 6-(2-Aminoethoxy)quinoline

6-(2-Aminoethoxy)quinoline

Cat. No.: B13216561
M. Wt: 188.23 g/mol
InChI Key: RPLKZVCAQFWTME-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a quinoline ring system substituted with an aminoethoxy group at the 6-position, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 6-(2-Aminoethoxy)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions . Another method includes the Pfitzinger reaction, where isatins react with aminoethoxy compounds to form the desired quinoline derivative . Industrial production methods often employ transition metal-catalyzed reactions or green chemistry approaches, such as microwave-assisted synthesis, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

6-(2-Aminoethoxy)quinoline undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 5- or 8-positions.

    Condensation: The aminoethoxy group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

6-(2-Aminoethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.

    Biology: This compound is used in the development of fluorescent probes for detecting metal ions, such as zinc and cadmium, due to its ability to form stable complexes with these ions.

    Medicine: Quinoline derivatives, including this compound, have shown potential as antimalarial, anticancer, and antimicrobial agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethoxy)quinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, quinoline derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . In the context of metal ion detection, the compound forms coordination complexes with metal ions, leading to changes in fluorescence properties .

Comparison with Similar Compounds

6-(2-Aminoethoxy)quinoline can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug that shares the quinoline core structure but differs in its side chains and specific activity against malaria parasites.

    Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals, highlighting the versatility of the quinoline scaffold.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in analytical chemistry and medicine.

The uniqueness of this compound lies in its aminoethoxy substitution, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-quinolin-6-yloxyethanamine

InChI

InChI=1S/C11H12N2O/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11/h1-4,6,8H,5,7,12H2

InChI Key

RPLKZVCAQFWTME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCCN)N=C1

Origin of Product

United States

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